An In-depth Technical Guide to 1-Indol-1-yl-3-methylamino-propan-2-ol: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 1-Indol-1-yl-3-methylamino-propan-2-ol: Structure, Properties, and Potential Applications
This guide provides a comprehensive technical overview of the chemical compound 1-Indol-1-yl-3-methylamino-propan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, proposed synthesis, and predicted spectroscopic profile. Furthermore, it explores its potential pharmacological relevance based on structure-activity relationships of analogous indole derivatives.
Introduction: The Indole Scaffold in Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions allow indole-containing molecules to bind to a diverse range of biological targets. From neurotransmitters like serotonin to potent anti-cancer agents, the indole motif is a cornerstone of modern pharmacology. 1-Indol-1-yl-3-methylamino-propan-2-ol belongs to the family of indolylpropanolamines, a class of compounds that has garnered significant interest for its potential to interact with adrenergic receptors, among other targets.
Chemical Structure and Physicochemical Properties
1-Indol-1-yl-3-methylamino-propan-2-ol, with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol , possesses a distinct architecture comprising an indole ring linked at the N1 position to a 3-methylamino-propan-2-ol side chain. This structural arrangement imparts specific physicochemical properties that are crucial for its behavior in biological systems.
Diagram: Chemical Structure of 1-Indol-1-yl-3-methylamino-propan-2-ol
A 2D representation of the molecular structure.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| Molecular Weight | 204.27 g/mol | Calculation |
| Molecular Formula | C₁₂H₁₆N₂O | - |
| XLogP3 | 1.8 | Computational |
| Hydrogen Bond Donors | 2 | Computational |
| Hydrogen Bond Acceptors | 3 | Computational |
| Rotatable Bonds | 5 | Computational |
| Topological Polar Surface Area | 41.6 Ų | Computational |
Note: These properties are predicted using computational models and have not been experimentally verified.
Proposed Synthetic Pathway
While a specific synthesis for 1-Indol-1-yl-3-methylamino-propan-2-ol is not extensively documented in the literature, a plausible route can be devised based on established methods for the N-alkylation of indoles. A common and effective strategy involves the reaction of the indole nitrogen with an appropriate electrophile.
A proposed two-step synthesis is outlined below:
-
N-alkylation of Indole with Epichlorohydrin: Indole is first deprotonated with a suitable base, such as sodium hydride, to form the indolide anion. This nucleophile then reacts with epichlorohydrin in an aprotic solvent like DMF or THF to yield 1-(oxiran-2-ylmethyl)-1H-indole.
-
Epoxide Ring-Opening with Methylamine: The resulting epoxide is subsequently opened by nucleophilic attack from methylamine. This reaction typically proceeds with high regioselectivity at the less sterically hindered carbon of the epoxide, yielding the desired 1-Indol-1-yl-3-methylamino-propan-2-ol.
Diagram: Proposed Synthetic Workflow
A high-level overview of the proposed synthetic route.
Spectroscopic and Chromatographic Characterization
The structural elucidation of 1-Indol-1-yl-3-methylamino-propan-2-ol would rely on a combination of spectroscopic and chromatographic techniques. Based on its constituent functional groups, a predicted profile for each is presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals for the indole ring protons and the propanolamine side chain. The aromatic region (δ 7.0-8.0 ppm) would show characteristic multiplets for the indole protons. The protons of the side chain would appear in the aliphatic region (δ 2.0-4.5 ppm), with the methyl group of the methylamino moiety appearing as a singlet or doublet depending on the solvent and proton exchange.
¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. The indole ring carbons would resonate in the aromatic region (δ 100-140 ppm). The carbons of the propanolamine side chain would appear in the aliphatic region, with the carbon bearing the hydroxyl group expected around δ 60-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the key functional groups. A broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹ for the alcohol. The N-H stretch of the secondary amine would appear in a similar region, typically as a sharper, less intense peak. C-H stretching vibrations of the aromatic and aliphatic portions would be observed around 2800-3100 cm⁻¹. The C-N stretching vibration should be visible in the 1000-1350 cm⁻¹ range.
Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 204 or 205, respectively. Characteristic fragmentation would likely involve cleavage of the side chain, leading to the formation of a stable indolyl-methyl cation (m/z 130) and fragments corresponding to the aminopropanol moiety.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) would be the method of choice for assessing the purity of the synthesized compound. A C18 column with a mobile phase gradient of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape) would be suitable for separating the target compound from any starting materials or byproducts.
Diagram: Analytical Workflow for Characterization
A logical flow for the structural and purity confirmation of the synthesized compound.
Potential Pharmacological Activity and Structure-Activity Relationships (SAR)
The structural similarity of 1-Indol-1-yl-3-methylamino-propan-2-ol to known pharmacologically active molecules, particularly β-adrenergic receptor antagonists (beta-blockers), suggests potential for biological activity.
Adrenergic Receptor Modulation: Many compounds with an aryloxypropanolamine scaffold are known to interact with β-adrenergic receptors. While the subject molecule has an N-indolyl linkage rather than an O-aryloxy linkage, the overall topology bears resemblance to these ligands. The indole moiety can engage in π-π stacking and hydrogen bonding interactions within receptor binding pockets. It is plausible that 1-Indol-1-yl-3-methylamino-propan-2-ol could exhibit affinity for adrenergic receptors, potentially acting as an agonist or antagonist.
Other Potential Targets: The indole ring is a versatile pharmacophore that can interact with a multitude of other receptors and enzymes. These include serotonin receptors, melatonin receptors, and various kinases. The N1-substitution on the indole ring can significantly influence binding affinity and selectivity for different targets.
Further research, including in vitro binding assays and functional studies, would be necessary to elucidate the specific pharmacological profile of this compound.
Experimental Protocols
Proposed Synthesis of 1-Indol-1-yl-3-methylamino-propan-2-ol
Step 1: Synthesis of 1-(Oxiran-2-ylmethyl)-1H-indole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of indole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add epichlorohydrin (1.1 eq) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-Indol-1-yl-3-methylamino-propan-2-ol
-
Dissolve the purified 1-(oxiran-2-ylmethyl)-1H-indole (1.0 eq) in ethanol.
-
Add an aqueous solution of methylamine (40%, 5.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final product.
HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Injection Volume: 10 µL
Conclusion
1-Indol-1-yl-3-methylamino-propan-2-ol is a fascinating molecule with a chemical architecture that suggests potential for biological activity. While experimental data on this specific compound is limited, this guide provides a robust theoretical framework for its synthesis, characterization, and potential pharmacological exploration. The proposed synthetic route and analytical methods offer a practical starting point for researchers interested in investigating this and related indolylpropanolamine derivatives. Further studies are warranted to unlock the full potential of this intriguing indole-based compound.
References
-
University of Calgary. (n.d.). C-13 nmr spectrum of propan-2-ol. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]
-
Heda, S. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]
- Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. Journal of the American Chemical Society, 90(15), 4181–4189.
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
- Study.com. (n.d.). *Consider the 13^C NMR spectrum of

